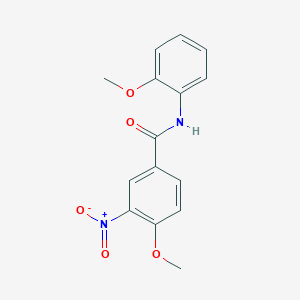

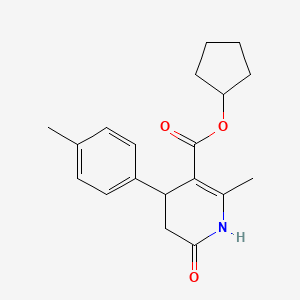

4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzamide is a chemical compound that belongs to the family of benzamides. It is also known by its chemical name as NM-3. This compound is of great interest to scientific researchers due to its unique properties and potential applications.

科学的研究の応用

Corrosion Inhibition

One of the significant applications of compounds with methoxy and nitro substituents on benzamide structures is in the field of corrosion inhibition. For instance, a study by Mishra et al. (2018) on N-Phenyl-benzamide derivatives (BNAs) with methoxy and nitro substituents demonstrated their efficacy in inhibiting the acidic corrosion of mild steel. These compounds showed high inhibition efficiencies, attributed to their strong adsorption at the metal/electrolyte interface, with methoxy substituents enhancing the inhibition efficiency. The study combines experimental and computational methods to elucidate the mechanism of action, suggesting the potential of similar compounds for protective applications in industrial materials (Mishra et al., 2018).

Protein Crosslinking and Affinity Labeling

Another application area is in biochemistry for protein crosslinking and affinity labeling. Jelenc, Cantor, and Simon (1978) explored 4-nitrophenyl ethers, closely related in functional behavior to 4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzamide, as high-yield photoreagents. These compounds, reactive under light irradiation, offer a method for the selective modification of proteins, potentially useful in studying protein interactions and functions (Jelenc, Cantor, & Simon, 1978).

Photocatalytic Oxidation

Compounds with methoxy and nitro groups also find applications in photocatalytic processes. Higashimoto et al. (2009) reported on the photocatalytic oxidation of benzyl alcohol derivatives, including those with methoxy and nitro substituents, on titanium dioxide under visible light. This process, leading to the selective formation of aldehydes, highlights the potential of similar compounds in photocatalytic applications, offering environmentally friendly solutions for chemical synthesis (Higashimoto et al., 2009).

Synthetic Applications

In synthetic chemistry, compounds like this compound can be intermediates or reagents. Bailey et al. (1999) discussed the use of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol, demonstrating the utility of similar compounds in facilitating complex organic syntheses. Such protective groups are crucial for the stepwise construction of complex molecules, underscoring the versatility of methoxy and nitro-substituted benzamides in synthetic applications (Bailey et al., 1999).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-21-13-6-4-3-5-11(13)16-15(18)10-7-8-14(22-2)12(9-10)17(19)20/h3-9H,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXNVBWAYNYZLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)

![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)

![3-imidazo[1,2-a]pyridin-2-yl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide dihydrochloride](/img/structure/B5557613.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(4,5-dimethyl-1H-imidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5557616.png)

![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5557620.png)

![1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(4-morpholinyl)-2-propanol](/img/structure/B5557630.png)

![6-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5557644.png)

![6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5557663.png)

![(4aR*,7aS*)-1-ethyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557671.png)

![5-[2-(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)-2-oxoethyl]-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5557686.png)